molecular formula C11H16ClNO3 B13071810 Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride CAS No. 1394042-53-5

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride

Cat. No.: B13071810
CAS No.: 1394042-53-5
M. Wt: 245.70 g/mol
InChI Key: JYGFZGNVAJDFFU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can trigger various cellular pathways and processes, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

CAS No.

1394042-53-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenoxy]propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

JYGFZGNVAJDFFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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